

2-(Tetrahydro-2H-pyran-4-yl)ethanol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Tetrahydro-2H-pyran-4-yl)ethanol

Cat. No.: B1591296

[Get Quote](#)

An In-Depth Technical Guide to **2-(Tetrahydro-2H-pyran-4-yl)ethanol**: Synthesis, Characterization, and Applications

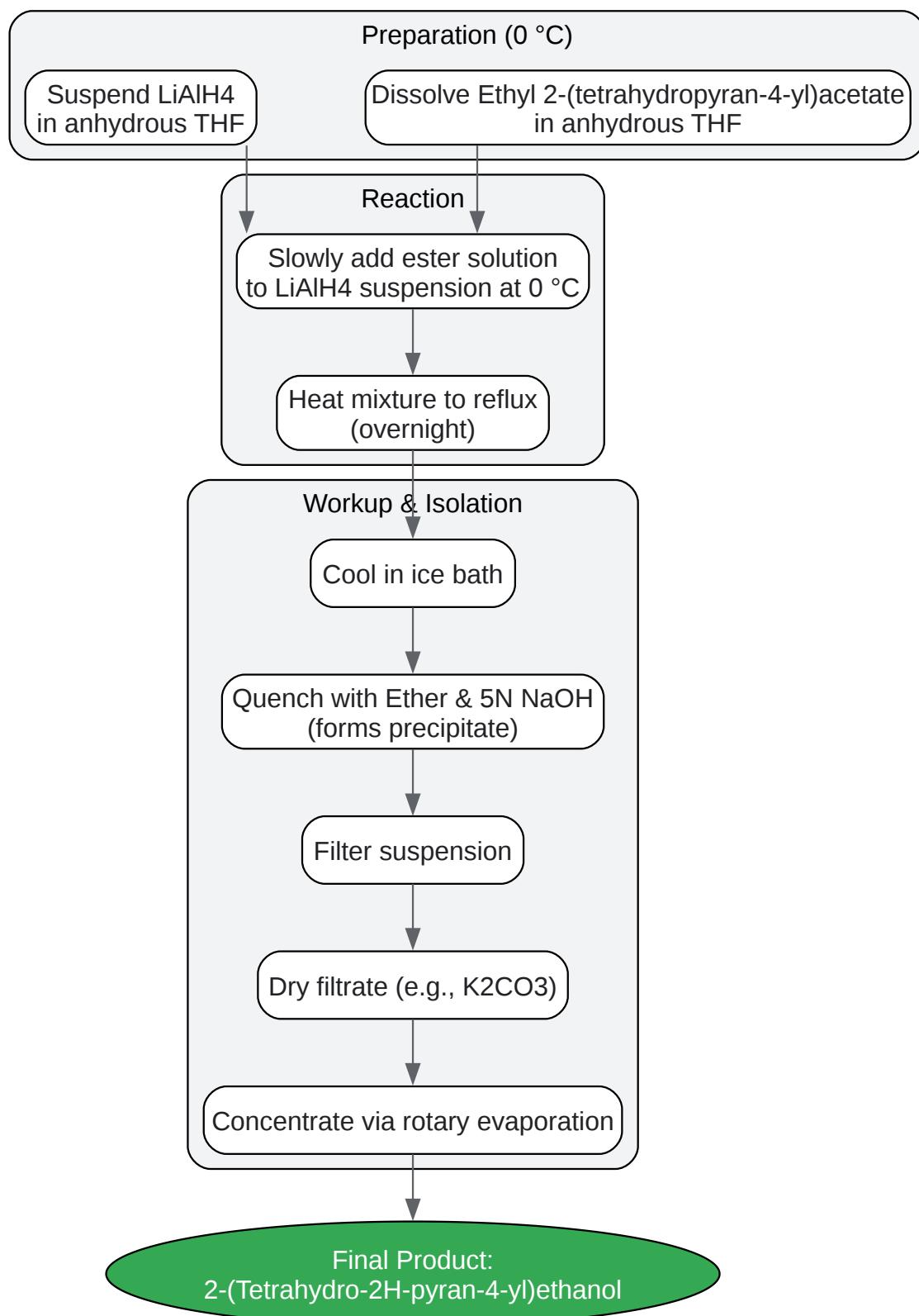
Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-(tetrahydro-2H-pyran-4-yl)ethanol**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its influence on physicochemical properties such as solubility and metabolic stability.^[1] This document details the fundamental properties, validated synthetic protocols, analytical characterization, and key applications of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development. The primary objective is to furnish a reliable, in-depth resource that combines theoretical knowledge with practical, field-proven insights.

Core Physicochemical & Structural Data

A foundational understanding of a chemical reagent begins with its core physicochemical properties. These parameters govern its behavior in reactions, its storage requirements, and its analytical profile. **2-(Tetrahydro-2H-pyran-4-yl)ethanol** is a colorless liquid whose identity is

established by the molecular formula C7H14O2 and a precise molecular weight of 130.18 g/mol .^[2]


Property	Value	Source(s)
Molecular Weight	130.18 g/mol	[2]
Molecular Formula	C7H14O2	[2]
CAS Number	4677-18-3	[2] [3]
Appearance	Colorless Liquid	[3]
Boiling Point	226 °C	[2]
Density	0.981 g/mL	[2]
Flash Point	95 °C	[2]
Recommended Storage	2-8 °C	[2]
 (4- HYDROXYETHYL)TETRAHY DROPYRAN, 4-(2- Hydroxyethyl)tetrahydro-2H- pyran, Tetrahydro-2H-pyran-4- ethanol		
Synonyms		[2]

Synthesis Protocol: A Validated Approach

The synthesis of **2-(tetrahydro-2H-pyran-4-yl)ethanol** is most commonly and efficiently achieved through the reduction of a corresponding ester, such as ethyl 2-(tetrahydropyran-4-yl)acetate. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH4) ensures a high-yield conversion of the ester functional group to a primary alcohol.^[3] This method is robust and scalable for laboratory purposes.

Experimental Workflow: LiAlH4 Reduction

The diagram below outlines the critical stages of the synthesis, from reactant preparation to final product isolation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(tetrahydro-2H-pyran-4-yl)ethanol**.

Step-by-Step Methodology

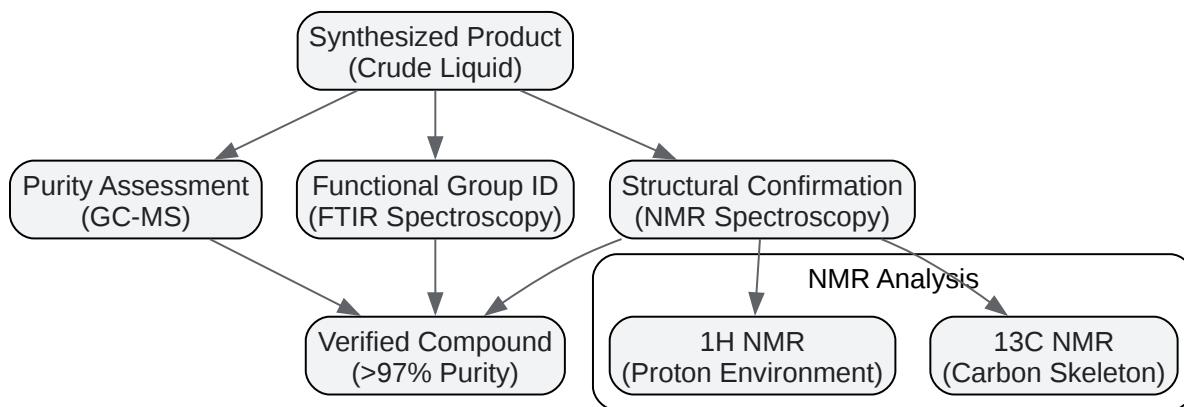
Trustworthiness Insight: Each step in this protocol is designed for maximum yield and safety. The slow, dropwise addition at 0 °C is critical for controlling the highly exothermic reaction between LiAlH4 and the ester. The specific quenching procedure with ether followed by aqueous base is a standard and reliable method (Fieser workup) for safely neutralizing excess hydride and precipitating aluminum salts for easy filtration.

- **Reactant Preparation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 eq) in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve ethyl 2-(tetrahydropyran-4-yl)acetate (1.0 eq) in anhydrous THF.^[3]
- **Reaction Initiation:** Cool the LiAlH4 suspension to 0 °C using an ice bath. Slowly add the ester solution dropwise to the stirred suspension.^[3]
- **Reaction Completion:** Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed overnight to ensure full conversion.
^[3]
- **Quenching:** Cool the reaction mixture back to 0 °C in an ice bath. Cautiously add ether, followed by the dropwise addition of a 5N sodium hydroxide solution until a white precipitate forms, indicating the complete quenching of excess LiAlH4 and complexed aluminum species.^[3]
- **Isolation:** Filter the resulting suspension to remove the inorganic salts.
- **Purification:** Dry the filtrate over an anhydrous drying agent like potassium carbonate, filter again, and concentrate the solvent using a rotary evaporator. This procedure typically yields the target compound, tetrahydropyran-4-ethanol, as a colorless liquid with high purity.^[3]

Applications in Drug Development & Organic Synthesis

While **2-(tetrahydro-2H-pyran-4-yl)ethanol** is not typically an active pharmaceutical ingredient itself, it serves as a crucial intermediate and structural motif in the synthesis of more complex

molecules.^[3] The pyran ring is a common feature in a vast array of bioactive natural products and synthetic drugs.^{[1][4]}


Key Contributions to Molecular Design:

- Scaffold Hopping & Bioisosterism: The THP ring can act as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, allowing chemists to modulate properties like basicity, lipophilicity, and hydrogen bonding potential while maintaining a core three-dimensional shape for receptor binding.
- Improved Pharmacokinetics: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue. This modification can be a critical strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
- Synthetic Handle: The primary alcohol of **2-(tetrahydro-2H-pyran-4-yl)ethanol** provides a versatile reactive site for further chemical elaboration. It can be readily converted into other functional groups (e.g., esters, ethers, halides, amines) to link the THP moiety to a larger molecular framework.

The strategic incorporation of this building block is a valuable tool for medicinal chemists aiming to fine-tune the properties of lead compounds.

Analytical Characterization Workflow

Ensuring the identity and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for the unambiguous characterization of **2-(tetrahydro-2H-pyran-4-yl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of the title compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This technique provides information on the number and environment of protons. For **2-(tetrahydro-2H-pyran-4-yl)ethanol**, one would expect to see characteristic signals for the methylene protons on the pyran ring (typically in the 1.2-4.0 ppm range), the ethyl side chain protons, and a signal for the hydroxyl proton which may be broad and of variable chemical shift. For the related compound (tetrahydro-2H-pyran-4-yl)methanol, signals for the ring protons appear between 1.04 and 3.82 ppm.[5]
 - ^{13}C NMR: This analysis confirms the carbon skeleton of the molecule. Seven distinct carbon signals would be expected, corresponding to the five unique carbons of the substituted pyran ring and the two carbons of the ethanol side chain.
- Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this method confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 130.18.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm^{-1} is

indicative of the O-H stretch of the alcohol group. The C-O stretching of the ether within the pyran ring would also be visible, typically around 1050-1150 cm⁻¹.

Safety & Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, dedicated Safety Data Sheet (SDS) for CAS 4677-18-3 should always be consulted, general precautions can be derived from data on analogous compounds like other flammable alcohols and ethers.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[\[6\]](#)[\[7\]](#)
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[7\]](#) Keep the container tightly closed when not in use.[\[6\]](#)[\[8\]](#)
- Fire Safety: The compound has a flash point of 95 °C and should be kept away from heat, sparks, open flames, and other ignition sources.[\[2\]](#)[\[6\]](#)[\[8\]](#) Use appropriate fire extinguishers (e.g., CO₂, dry chemical, or foam) in case of a fire.[\[7\]](#)
- First Aid:
 - Eyes: In case of contact, immediately rinse eyes cautiously with water for several minutes.[\[7\]](#)[\[8\]](#)
 - Skin: Wash off with soap and plenty of water.[\[7\]](#)
 - Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[\[7\]](#)[\[9\]](#)
 - Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[\[7\]](#)

Conclusion

2-(Tetrahydro-2H-pyran-4-yl)ethanol is a well-defined and synthetically accessible building block with a molecular weight of 130.18 g/mol . Its value lies not in its own bioactivity, but in its

role as a versatile intermediate for introducing the functionally significant tetrahydropyran moiety into complex target molecules. The robust synthesis, clear analytical profile, and strategic utility in modifying pharmacokinetic properties make it an important tool in the arsenal of chemists engaged in drug discovery and advanced organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.

References

- Google Patents. "EP3228617A1 - Production method for tetrahydro-2h-pyran derivative". Patents.google.com. Accessed January 7, 2026.
- ResearchGate. "Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials". Researchgate.net. Accessed January 7, 2026. [Link]
- PubMed Central. "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations". Ncbi.nlm.nih.gov. Accessed January 7, 2026. [Link]
- Organic Chemistry Portal. "Tetrahydropyran synthesis". Organic-chemistry.org. Accessed January 7, 2026. [Link]
- ScienceDirect. "Synthesis of new pyran and pyranoquinoline derivatives". Sciencedirect.com. Accessed January 7, 2026. [Link]
- Cheméo. "Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2)". Chemeo.com. Accessed January 7, 2026. [Link]
- ResearchGate. "Description of 2H-pyran synthesis". Researchgate.net. Accessed January 7, 2026. [Link]
- MDPI. "Recent Advances in the Synthesis of 2H-Pyrans". Mdpi.com. Accessed January 7, 2026. [Link]
- Georganics. "Tetrahydro-2H-pyran-4-ol - High purity". Georganics.cz. Accessed January 7, 2026. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 4677-18-3 CAS MSDS (2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(TETRAHYDRO-PYRAN-4-YL)-ETHANOL | 4677-18-3 [chemicalbook.com]
- 4. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. 2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [2-(Tetrahydro-2H-pyran-4-yl)ethanol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591296#2-tetrahydro-2h-pyran-4-yl-ethanol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com